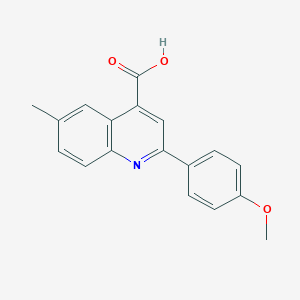![molecular formula C21H20N2S B385903 (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE](/img/structure/B385903.png)
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring, an allyl group, and a methylphenylamine moiety
Preparation Methods
The synthesis of (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable naphthalene derivative with a thioamide under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Coupling with 4-methylphenylamine: The final step involves coupling the intermediate with 4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group or the aromatic ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and overall properties.
Naphthalene derivatives: Compounds like naphthalene-1,2-diamine and 1-naphthol have the naphthalene ring but lack the thiazole moiety.
Allyl derivatives: Compounds like allyl chloride and allyl alcohol contain the allyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and reactivity.
Properties
Molecular Formula |
C21H20N2S |
|---|---|
Molecular Weight |
332.5g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-prop-2-enyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C21H20N2S/c1-3-14-23-20-18-7-5-4-6-16(18)10-13-19(20)24-21(23)22-17-11-8-15(2)9-12-17/h3-9,11-12H,1,10,13-14H2,2H3 |
InChI Key |
VXIVQSWZGJTFMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C3=C(S2)CCC4=CC=CC=C43)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C3=C(S2)CCC4=CC=CC=C43)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[4-(3-{4-[(4-bromobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B385824.png)
![(2E)-2-[2-(4-acetylphenyl)hydrazinylidene]-N-benzyl-2-cyanoethanamide](/img/structure/B385825.png)
![5-[(2-ethyl-3H-benzimidazol-5-yl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B385827.png)

![4-(4-chlorobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385831.png)
![3-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4-bromophenyl)-2-cyanoacrylamide](/img/structure/B385832.png)
![1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B385835.png)
![2-Methylpropanal [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385837.png)
![Ethyl 2-methyl-5-oxo-1-phenyl-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]pyrrole-2-carboxylate](/img/structure/B385840.png)
![4-Nitrobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385842.png)


![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)
